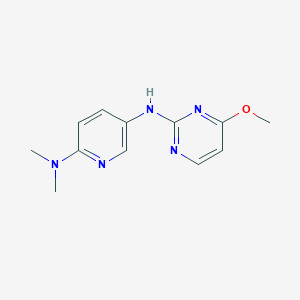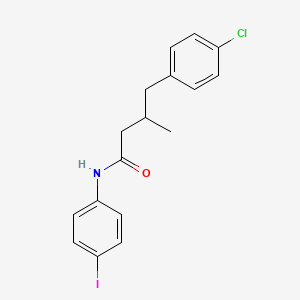
4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC). It has been extensively studied for its potential use in cancer treatment and other diseases related to epigenetic dysregulation.
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide has been extensively studied for its potential use in cancer treatment. HDAC inhibitors like 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide has been shown to be effective against a variety of cancer types, including leukemia, lymphoma, breast cancer, and prostate cancer. In addition to cancer, 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide has also been studied for its potential use in other diseases related to epigenetic dysregulation, such as neurodegenerative diseases and inflammatory disorders.
Mecanismo De Acción
4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide inhibits HDAC activity, which leads to an increase in histone acetylation and changes in gene expression. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to chromatin condensation and repression of gene expression. Inhibition of HDAC activity by 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide leads to an increase in histone acetylation, which can lead to chromatin relaxation and activation of gene expression. This can result in the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on histone acetylation and gene expression, 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide has been shown to inhibit the activity of other enzymes such as DNA methyltransferases and protein kinases. 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide has also been shown to induce oxidative stress and DNA damage in cancer cells, which can contribute to its anti-cancer effects. In terms of physiological effects, 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide has been shown to induce changes in cell morphology and cell cycle progression in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide has a high selectivity for class I HDACs, which are the most commonly dysregulated in cancer. This makes it a useful tool for studying the role of HDACs in cancer and other diseases. However, one limitation of using 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide in lab experiments is its potential toxicity. 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide has been shown to have cytotoxic effects on normal cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide. Another area of interest is the combination of 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, there is interest in studying the effects of 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide on other epigenetic regulators, such as DNA methyltransferases and histone methyltransferases. Finally, there is interest in studying the effects of 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide on non-cancer diseases related to epigenetic dysregulation, such as neurodegenerative diseases and inflammatory disorders.
Conclusion:
In conclusion, 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide is a small molecule inhibitor of HDAC that has been extensively studied for its potential use in cancer treatment and other diseases related to epigenetic dysregulation. Its specificity for class I HDACs and its ability to induce cell cycle arrest, apoptosis, and differentiation in cancer cells make it a useful tool for studying the role of HDACs in cancer. However, its potential toxicity and limitations in lab experiments should be considered when using it as a research tool. There are several future directions for research on 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide, including the development of more potent and selective HDAC inhibitors and the study of its effects on non-cancer diseases related to epigenetic dysregulation.
Métodos De Síntesis
4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide can be synthesized using a multistep process starting from 4-chlorobenzaldehyde and 4-iodoaniline. The synthesis involves the formation of a key intermediate, 4-(4-chlorophenyl)-3-methylbut-3-en-2-one, which is then coupled with 4-iodoaniline to form the final product, 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide. The synthesis method has been optimized for high yield and purity and is suitable for large-scale production.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClINO/c1-12(10-13-2-4-14(18)5-3-13)11-17(21)20-16-8-6-15(19)7-9-16/h2-9,12H,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWPAKITKKUJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)CC(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,5-dimethylpiperidin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B7537718.png)
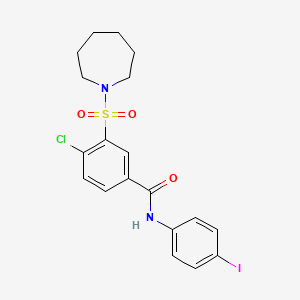
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7537721.png)
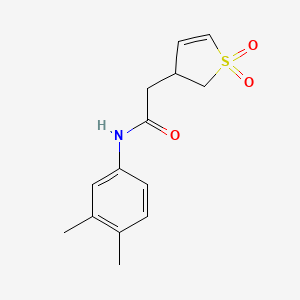
![2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile](/img/structure/B7537732.png)
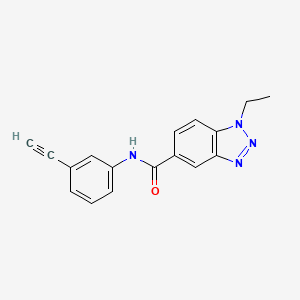
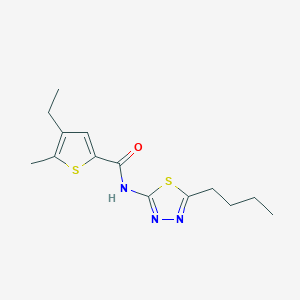
![3-[3-Cyclopropyl-5-[2-(4-methoxyphenyl)ethylsulfanyl]-1,2,4-triazol-4-yl]propanamide](/img/structure/B7537764.png)
![3-[3-cyclopropyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-4-yl]propanamide](/img/structure/B7537771.png)
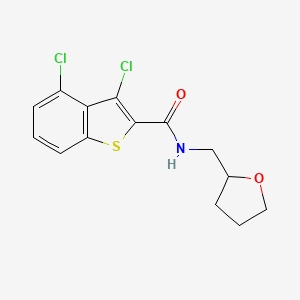
![[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7537797.png)
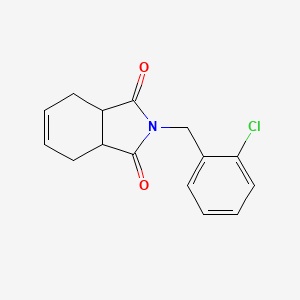
![N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7537807.png)
